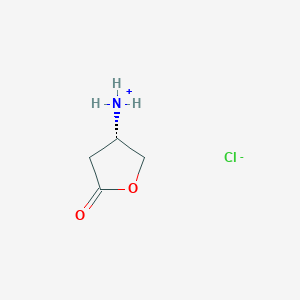
2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two trifluoromethanesulfonyloxy groups attached to a biphenyl structure. The trifluoromethanesulfonyloxy groups contribute to the compound’s high reactivity and stability, making it valuable in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl-2,2’-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity . The reaction mixture is then subjected to work-up procedures, including washing with aqueous solutions and drying over anhydrous sodium sulfate, followed by purification using chromatography .
Industrial Production Methods
Industrial production of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted with other nucleophiles, such as amines or phosphines, under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or phosphines, and the reactions are typically carried out in polar solvents under mild conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives and more complex organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy groups are highly electron-withdrawing, making the biphenyl core more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce various functional groups into the biphenyl structure, enabling the synthesis of a wide range of derivatives with diverse properties .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonimide: Another compound with trifluoromethanesulfonyl groups, used as a strong acid catalyst and in the synthesis of various organic compounds.
Trifluoromethanesulfonic anhydride: Used as a reagent in organic synthesis for introducing triflyl groups.
Uniqueness
2,2’-Bis(trifluoromethanesulfonyloxy)-1,1’-biphenyl is unique due to its biphenyl core structure combined with two trifluoromethanesulfonyloxy groups. This combination imparts high reactivity and stability, making it a versatile compound in synthetic chemistry and material science. Its ability to undergo various substitution and coupling reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
[2-[2-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O6S2/c15-13(16,17)27(21,22)25-11-7-3-1-5-9(11)10-6-2-4-8-12(10)26-28(23,24)14(18,19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEJFEYIJHDWKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141148 |
Source


|
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-95-0 |
Source


|
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17763-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1′-[1,1′-biphenyl]-2,2′-diyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)



![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)









